molecular formula C18H17N5O B6428272 (2E)-3-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}prop-2-enamide CAS No. 2035007-11-3

(2E)-3-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}prop-2-enamide

Cat. No.: B6428272
CAS No.: 2035007-11-3
M. Wt: 319.4 g/mol
InChI Key: WYUBWFBKEMBGRW-VOTSOKGWSA-N
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Description

Compounds with similar structures, such as pyrazine and imidazole derivatives, are often used in medicinal chemistry due to their wide range of pharmacological activities . They can be found in many pharmaceuticals and are known for their antimicrobial, antiviral, and antitumor properties .


Synthesis Analysis

The synthesis of similar compounds often involves various chemical reactions. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Mechanism of Action

The mechanism of action for similar compounds can vary greatly depending on their structure and the target they interact with. For example, some pyrimidine derivatives are known to inhibit certain enzymes, which can lead to their antitumor or antimicrobial effects .

Properties

IUPAC Name

(E)-3-phenyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O/c24-17(7-6-15-4-2-1-3-5-15)21-10-12-23-13-11-22-18(23)16-14-19-8-9-20-16/h1-9,11,13-14H,10,12H2,(H,21,24)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUBWFBKEMBGRW-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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